Product packaging for Methyl 4-Oxo-4-(3-Pyridyl)butanoate(Cat. No.:)

Methyl 4-Oxo-4-(3-Pyridyl)butanoate

Cat. No.: B8574834
M. Wt: 193.20 g/mol
InChI Key: XRIYETDWPATOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-Oxo-4-(3-Pyridyl)butanoate is a methyl ester derivative of 4-Oxo-4-(3-pyridyl)butanoic acid (also known as 3-succinoylpyridine), a key intermediate compound in critical biochemical pathways . This compound is of significant interest in toxicology and pharmacology research, particularly in studying the metabolic fate of nicotine and tobacco-specific nitrosamines (TSNAs). It serves as a valuable precursor or analytical standard in research focused on the metabolic activation of the potent tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) . The α-hydroxylation of NNK leads to the formation of reactive intermediates that can damage DNA; the end products of this metabolic activation pathway are excreted as 4-oxo-4-(3-pyridyl)butanoic acid and its reduced form, 4-hydroxy-4-(3-pyridyl)butanoic acid . These acids are also generated from nicotine metabolism, making their precise measurement complex. Utilizing the ester form, such as this compound, can facilitate laboratory studies and the development of sensitive LC-ESI-MS/MS methods to distinguish and quantify these biomarkers, which is essential for understanding interindividual differences in carcinogen metabolism in smokers . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B8574834 Methyl 4-Oxo-4-(3-Pyridyl)butanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 4-oxo-4-pyridin-3-ylbutanoate

InChI

InChI=1S/C10H11NO3/c1-14-10(13)5-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,4-5H2,1H3

InChI Key

XRIYETDWPATOFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)C1=CN=CC=C1

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Direct Esterification Approaches

Direct esterification of the corresponding carboxylic acid, 4-oxo-4-(3-pyridyl)butanoic acid, represents a straightforward synthetic route to Methyl 4-Oxo-4-(3-Pyridyl)butanoate. This transformation can be achieved through several methods, most notably the classic Fischer esterification and greener alternatives.

The Fischer esterification involves reacting 4-oxo-4-(3-pyridyl)butanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is typically used, or the water formed during the reaction is removed.

A more environmentally benign approach involves the use of dimethyl carbonate (DMC) as a methylating agent. This method can be performed under base-catalyzed conditions, offering high selectivity for esterification. The byproducts of this reaction are carbon dioxide and methanol, which are less harmful than the strong acids and subsequent waste generated in Fischer esterification.

MethodReagentsCatalystConditionsYield
Fischer Esterification4-Oxo-4-(3-pyridyl)butanoic acid, MethanolH₂SO₄ or HClRefluxHigh (typically)
Dimethyl Carbonate4-Oxo-4-(3-pyridyl)butanoic acid, Dimethyl CarbonateBase (e.g., K₂CO₃)Elevated TemperatureGood to High

Carbon-Carbon Bond Forming Reactions for β-Keto Ester Construction

The construction of the β-keto ester framework of this compound can be efficiently achieved through carbon-carbon bond-forming reactions. Among the most prominent are the Claisen-type condensations and the Blaise reaction.

Claisen-Type Condensations

The crossed Claisen condensation is a powerful tool for the synthesis of β-keto esters. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a base. For the synthesis of this compound, a suitable approach is the reaction of 3-acetylpyridine (B27631) with a methyl oxalate (B1200264) or a similar C2 electrophile.

In a classical approach, a strong base such as sodium ethoxide or sodium hydride is used to deprotonate the α-carbon of 3-acetylpyridine, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a dialkyl oxalate, such as dimethyl oxalate. Subsequent loss of an alkoxide group leads to the formation of the desired β-keto ester. The choice of base is crucial to avoid side reactions.

Reactant 1Reactant 2BaseSolventTypical Conditions
3-AcetylpyridineDimethyl OxalateSodium MethoxideMethanolReflux
3-AcetylpyridineDiethyl OxalateSodium EthoxideEthanol (B145695)Reflux
3-AcetylpyridineDimethyl CarbonateSodium HydrideTHF/TolueneRoom Temp to Reflux

To improve reaction efficiency and selectivity, Lewis acids can be employed as catalysts. Titanium tetrachloride (TiCl₄) is a particularly effective Lewis acid for promoting Claisen-type condensations. googleapis.com It activates the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the enolate. This can lead to higher yields and milder reaction conditions compared to classical base-promoted methods. The use of TiCl₄ in combination with a tertiary amine base can facilitate a highly selective crossed Claisen condensation.

Reactant 1Reactant 2Catalyst SystemSolventKey Advantage
3-AcetylpyridineMethyl ChlorooxoacetateTiCl₄ / Amine BaseDichloromethaneHigh selectivity, mild conditions

Microwave irradiation has emerged as a valuable technique for accelerating organic reactions. mdpi.com In the context of the Claisen condensation, microwave heating can significantly reduce reaction times and, in some cases, improve yields. The synthesis of β-keto esters from acyl Meldrum's acid and an alcohol under microwave irradiation provides a relevant example of this technology's application in forming similar structures. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the general principles suggest that reacting 3-acetylpyridine with a suitable methylating agent under microwave irradiation in the presence of a base could be a rapid and efficient route.

ReactantsCatalyst/PromoterSolventMicrowave ConditionsPotential Outcome
3-Acetylpyridine, Dimethyl CarbonateBase (e.g., K₂CO₃)DMF or Solvent-free100-150 °C, 10-30 minAccelerated formation of the β-keto ester

Blaise Reaction Strategies for β-Keto Esters

The Blaise reaction offers an alternative pathway for the synthesis of β-keto esters, starting from a nitrile. organic-chemistry.org For the preparation of this compound, this would involve the reaction of 3-cyanopyridine (B1664610) with the Reformatsky reagent derived from a methyl α-bromoester.

The reaction is initiated by the formation of an organozinc intermediate from methyl bromoacetate (B1195939) and activated zinc. This organozinc reagent then adds to the nitrile group of 3-cyanopyridine. The resulting imine intermediate is subsequently hydrolyzed under acidic conditions to yield the target β-keto ester. Modifications to the classical Blaise reaction, such as the use of activated zinc and optimized work-up procedures, have been shown to improve yields and reduce side reactions. organic-chemistry.org

Stage 1: Formation of the β-enamino ester

Nitrile α-Bromoester Metal Solvent Intermediate Product

Stage 2: Hydrolysis to the β-keto ester

β-Enamino Ester Reagent Conditions Final Product
Decarboxylative Blaise Protocol Utilizing Nitriles

A prominent synthetic route for preparing β-keto esters such as this compound is the Blaise reaction. organic-chemistry.org This reaction traditionally involves the zinc-mediated coupling of a nitrile with an α-haloester. organic-chemistry.org In the context of synthesizing the target compound, this would involve the reaction of 3-cyanopyridine with a suitable α-haloester derivative. The reaction proceeds through the formation of an organozinc intermediate from the α-haloester, which then adds to the nitrile. organic-chemistry.org Subsequent hydrolysis of the resulting intermediate under acidic conditions yields the desired β-keto ester. organic-chemistry.org A key advantage of this method is the direct formation of the keto-ester moiety from readily available starting materials.

A variation of this protocol involves a decarboxylative approach, which can offer alternative pathways to the target molecule. While specific examples for this compound are not extensively documented in the public domain, the general principle of decarboxylative condensations is a well-established strategy in organic synthesis.

Influence of Metal Activation (e.g., Zinc) and Solvent Systems

The efficiency of the Blaise reaction is highly dependent on the reaction conditions, particularly the activation of the zinc metal and the choice of solvent. Historically, the reaction suffered from low yields and a narrow substrate scope. organic-chemistry.org However, significant improvements have been achieved through modified procedures. The use of activated zinc, for instance, is crucial for the successful formation of the organozinc reagent. organic-chemistry.org Activation can be achieved through various methods, including treatment with TMSCl (trimethylsilyl chloride).

The solvent system also plays a critical role. Tetrahydrofuran (THF) has been identified as a superior solvent for the Blaise reaction, leading to substantially improved yields compared to earlier systems. organic-chemistry.org The precise control of reaction parameters, including the slow addition of the α-haloester, is also vital to minimize side reactions, such as the self-condensation of the ester. organic-chemistry.org

Table 1: Factors Influencing the Blaise Reaction

FactorInfluence on the Reaction
Zinc Activation Essential for the formation of the reactive organozinc intermediate. Activated zinc leads to higher yields.
Solvent System Tetrahydrofuran (THF) is a preferred solvent, significantly improving reaction efficiency.
Reagent Addition Slow addition of the α-haloester minimizes unwanted side reactions, such as self-condensation.
Work-up Procedure Careful control of the hydrolysis step is necessary to obtain the desired β-keto ester over the β-enamino ester. organic-chemistry.org
Enhancements via Ultrasonic Assistance and Zinc Oxide Addition

The addition of zinc oxide has also been explored in various zinc-mediated reactions, although its specific role in the Blaise reaction for this particular compound is not detailed in available literature. In other contexts, metal oxides can influence reaction rates and selectivity by altering the surface properties of the metal catalyst or by acting as a Lewis acid.

Acylation Reactions with Malonate Derivatives

An alternative and widely used method for the synthesis of β-keto esters is the acylation of malonate derivatives. masterorganicchemistry.com This approach involves the deprotonation of a malonic ester, such as dimethyl malonate or diethyl malonate, with a suitable base to form a nucleophilic enolate. masterorganicchemistry.comnih.gov This enolate is then reacted with an acylating agent. For the synthesis of this compound, the acylating agent would be a derivative of nicotinic acid, such as nicotinoyl chloride.

The initial acylation product is a β-keto-diester. Subsequent hydrolysis of one of the ester groups followed by decarboxylation yields the target β-keto monoester. masterorganicchemistry.comnih.gov This method offers a high degree of flexibility and is a cornerstone of carbon-carbon bond formation in organic synthesis.

Table 2: General Steps in Malonic Ester Synthesis of a β-Keto Ester

StepDescription
1. Deprotonation A malonic ester is treated with a base (e.g., sodium ethoxide) to form an enolate. nih.gov
2. Acylation The enolate reacts with an acyl halide (e.g., nicotinoyl chloride) in an SN2-type reaction.
3. Hydrolysis One of the ester groups of the resulting β-keto-diester is selectively hydrolyzed to a carboxylic acid.
4. Decarboxylation The resulting β-keto acid is heated to induce decarboxylation, yielding the final β-keto ester. masterorganicchemistry.com

Convergent Synthesis Approaches Involving the Pyridine (B92270) Ring

One such strategy is the formal (3+3) cycloaddition reaction between an enamine and an unsaturated aldehyde or ketone to construct the pyridine ring. nih.gov This method allows for the synthesis of highly substituted pyridines from readily available starting materials. Another powerful convergent method is the Liebeskind-Srogl cross-coupling reaction, which can be used to synthesize pyridines from thiophene (B33073) precursors. While not a direct synthesis of the target compound, these methods represent state-of-the-art approaches to pyridine synthesis that could be adapted for the preparation of this compound or its key intermediates.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of the synthetic intermediates and the final product, this compound, are critical steps to ensure the desired purity. Common techniques employed include extraction, crystallization, and chromatography.

For non-volatile and thermally stable compounds like this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is a particularly effective purification method. For instance, a derivative of the target compound, methyl-4(S)- or methyl-4(R)-[(S)-α-methylbenzylcarbamoyl]-4-(3-pyridyl)butanoate, has been successfully purified using reversed-phase HPLC on a C-18 column. acs.org The elution is typically carried out using a gradient of an organic solvent, such as methanol, in water. acs.org

Standard column chromatography using silica (B1680970) gel is also a widely applicable method for the purification of organic compounds. The choice of eluent system (a mixture of non-polar and polar solvents) is crucial for achieving good separation. For the work-up of the Blaise reaction, after quenching and extraction, the organic layer containing the product can be purified by column chromatography on silica gel to isolate the pure β-enamino ester or the final β-keto ester. organic-chemistry.org

Chemical Reactivity and Advanced Derivatization

Reactivity of the β-Keto Ester Functionality

The β-keto ester moiety is the most reactive part of the molecule, characterized by the acidic α-hydrogens situated between the two carbonyl groups and the electrophilic nature of the carbonyl carbons.

The ketone carbonyl group is a primary site for nucleophilic attack. The reactivity of this group is influenced by both steric and electronic factors. youtube.com In general, aldehydes are more reactive than ketones because they are less sterically hindered and have a greater partial positive charge on the carbonyl carbon. libretexts.orgkhanacademy.org The reactivity of the ketone in Methyl 4-Oxo-4-(3-Pyridyl)butanoate can be compared to other ketones.

A crucial aspect of the ketone's reactivity is its ability to undergo enolization. The presence of the adjacent ester group enhances the acidity of the α-hydrogens (the hydrogens on the carbon between the ketone and ester). In the presence of a base, these hydrogens can be removed to form a resonance-stabilized enolate ion. pressbooks.publibretexts.org This enolate is a powerful nucleophile and is central to many of the reactions of β-keto esters. Acid catalysis can also facilitate enol formation by protonating the carbonyl oxygen. pressbooks.pub

Table 1: Factors Influencing Ketone Carbonyl Reactivity

Factor Description Implication for this compound
Steric Hindrance The presence of bulky groups around the carbonyl carbon can hinder the approach of nucleophiles. youtube.comkhanacademy.org The ketone has a pyridyl group on one side and an ethyl chain on the other, presenting moderate steric hindrance compared to a simple ketone like acetone.
Electronic Effects Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity, while electron-withdrawing groups increase it. youtube.comlibretexts.org The electron-withdrawing nature of the adjacent ester group and the pyridine (B92270) ring increases the partial positive charge on the ketone's carbonyl carbon, enhancing its reactivity towards nucleophiles.

| Enolization | Formation of an enol or enolate intermediate, which is highly reactive. pressbooks.pubmasterorganicchemistry.com | The α-hydrogens are acidic, readily forming an enolate intermediate that can participate in various C-C bond-forming reactions. |

An example of a nucleophilic addition reaction is the reduction of the ketone. For the related compound 4-oxo-4-(3-pyridyl)butanoic acid, the keto group can be quantitatively reduced to a hydroxyl group using sodium borohydride (B1222165) (NaBH₄). nih.gov This transformation highlights the susceptibility of the ketone carbonyl to hydride attack.

The methyl ester group of the molecule can undergo transformations typical of esters, most notably hydrolysis and transesterification.

Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-oxo-4-(3-pyridyl)butanoic acid. nih.govnih.gov This reaction is a fundamental transformation, often employed to modify the solubility of the compound or to prepare for subsequent reactions involving the carboxylic acid group. While the hydrolysis of some substituted β-keto esters can be challenging nih.gov, the formation of the parent acid from nicotine (B1678760) metabolism indicates this pathway is accessible nih.gov.

Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. researchgate.net This allows for the introduction of various alkoxy groups, which can be used to alter the physical properties of the molecule or to introduce specific functionalities. For example, reacting this compound with ethanol (B145695) would yield Ethyl 4-Oxo-4-(3-Pyridyl)butanoate.

This compound exists as an equilibrium mixture of its keto and enol tautomers. pressbooks.pub Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. masterorganicchemistry.com

Keto form <=> Enol form

For most simple β-keto esters, the keto form predominates in the equilibrium mixture. libretexts.org However, the position of this equilibrium is sensitive to several factors, including the solvent and the potential for intramolecular hydrogen bonding. masterorganicchemistry.commdpi.com

Table 2: Factors Influencing Keto-Enol Equilibrium

Factor Influence on Equilibrium Relevance to this compound
Solvent Polarity Non-polar solvents tend to favor the enol form, while polar solvents favor the keto form. mdpi.com In a non-polar solvent like chloroform, a higher percentage of the enol tautomer would be expected compared to a polar solvent like DMSO.
Intramolecular Hydrogen Bonding The formation of a stable, six-membered ring through intramolecular hydrogen bonding can significantly stabilize the enol form. masterorganicchemistry.com The enol form can be stabilized by a hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the pyridine ring, potentially increasing the enol content.

| Conjugation | Extended conjugation in the enol form can lead to its stabilization. masterorganicchemistry.com | The enol form creates a conjugated system involving the C=C double bond, the ester carbonyl, and the pyridine ring, which contributes to its stability. |

Recent research has also explored the manipulation of keto-enol equilibria using external stimuli like light, opening avenues for creating photoswitchable systems. chemrxiv.org

Pyridine Ring Transformations and Functionalization

The pyridine ring, while aromatic, has distinct reactivity compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. This makes the ring electron-deficient.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. It can readily undergo the following reactions:

Protonation: In the presence of an acid, the nitrogen atom is protonated to form a pyridinium (B92312) salt. This increases the electron-withdrawing nature of the ring, further deactivating it towards electrophilic attack.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or peroxy acids. ebi.ac.uk This transformation alters the electronic properties of the ring, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack.

Quaternization: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of N-alkylpyridinium salts. This introduces a permanent positive charge on the nitrogen atom.

The electron-deficient nature of the pyridine ring generally makes it resistant to electrophilic aromatic substitution. When such reactions do occur, they are typically slower than for benzene and require forcing conditions. The substituent already present on the ring directs the position of any new incoming group. The 3-substituted acyl group is a deactivating group, which would direct incoming electrophiles primarily to the 5-position, and to a lesser extent, the 2- and 6-positions.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or when a good leaving group is present. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, have provided powerful tools for the selective functionalization of pyridine rings at various positions, including the challenging C-4 position. digitellinc.com

Chemoselective Reactions and Reaction Cascade Design

The presence of both a ketone and an ester group in this compound allows for chemoselective reactions, where one functional group reacts in preference to the other. For instance, the ketone can be selectively targeted by nucleophiles such as Grignard reagents or reducing agents, leaving the ester group intact for subsequent transformations. Conversely, the ester can be hydrolyzed or converted to an amide without affecting the ketone.

This chemoselectivity is crucial for the design of reaction cascades, where multiple bond-forming events occur in a single pot. By carefully choosing reagents and reaction conditions, chemists can orchestrate a sequence of reactions that efficiently builds complex molecular architectures from this relatively simple starting material. For example, a reaction could be initiated at the keto group, followed by an intramolecular cyclization involving the ester functionality or the pyridine ring, leading to the rapid assembly of heterocyclic systems.

Applications in Complex Molecule Synthesis

The strategic application of this compound as a synthetic precursor enables the construction of a variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

The inherent functionality of this compound makes it an ideal substrate for cyclization reactions to form various heterocyclic rings.

The synthesis of pyrazolones typically involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. nih.gov While this compound is a γ-ketoester, its structural motif can be envisioned as a precursor to a pyrazolone (B3327878) system. A plausible synthetic route would involve the reaction of this compound with a suitable hydrazine. This reaction would likely proceed through the formation of a hydrazone at the ketone position, followed by an intramolecular cyclization via nucleophilic attack of the hydrazone nitrogen onto the ester carbonyl, leading to the formation of a pyrazolone ring fused with the pyridine moiety.

Table 1: Hypothetical Reaction Conditions for Pyrazolone Synthesis

ReagentSolventCatalystProduct
Hydrazine HydrateEthanolAcetic Acid (catalytic)Pyridyl-substituted pyrazolone
PhenylhydrazineAcetic Acid-N-Phenyl-pyridyl-substituted pyrazolone

Note: This table represents a hypothetical reaction based on general pyrazolone synthesis principles, as specific literature for this transformation with this compound was not found.

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic method for the synthesis of dihydropyrimidinones. researchgate.net The structural components of this compound can be adapted for the synthesis of pyrimidinone rings. In a modified approach, the γ-ketoester could potentially react with urea or a related amidine in the presence of a suitable catalyst. The reaction would likely involve the formation of an enamine or a related intermediate, followed by cyclization to form the pyrimidinone ring. The pyridine ring would remain as a substituent on the newly formed heterocyclic core.

Table 2: Potential Reagents for Pyrimidinone Ring Formation

Reagent 1Reagent 2CatalystPotential Product
Urea-Acid or BasePyridyl-substituted pyrimidinone
Thiourea-Acid or BasePyridyl-substituted thiopyrimidinone
Guanidine-Base2-Amino-pyridyl-substituted pyrimidinone

Note: This table outlines potential reaction partners based on established pyrimidinone syntheses. Specific examples utilizing this compound require further investigation.

The construction of a carbazole (B46965) framework typically involves the formation of a pyrrole (B145914) ring fused to a benzene ring. While not a direct precursor, this compound could be elaborated into intermediates suitable for carbazole synthesis. For example, the keto group could be used as a handle to introduce an aromatic amine functionality. Subsequent intramolecular cyclization, potentially via a Fischer indole-type synthesis or a palladium-catalyzed C-H activation/C-N bond formation, could lead to the formation of a carbazole or aza-carbazole (carboline) skeleton. nih.gov

A hypothetical strategy could involve the conversion of the keto group to an oxime, followed by a Beckmann rearrangement to introduce a nitrogen atom. Further functionalization and cyclization could then yield the desired carbazole framework.

The pyridine ring within this compound serves as a foundation for the synthesis of various pyrido-fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry. ias.ac.in Synthetic strategies often involve the construction of a new ring fused to the existing pyridine core.

For instance, the keto and ester functionalities of the butanoate side chain can be manipulated to participate in intramolecular cyclization reactions onto the pyridine ring. This could be achieved through various methods, such as a Friedel-Crafts-type acylation under acidic conditions, where the butanoic acid chain (after hydrolysis of the ester) cyclizes onto the electron-rich positions of the pyridine ring. Alternatively, radical-mediated cyclizations or transition-metal-catalyzed C-H functionalization reactions could be employed to forge the new ring system. The specific isomer of the pyrido-fused system obtained would depend on the reaction conditions and the directing effects of the substituents on the pyridine ring.

Michael Addition Pathways and Adduct Formation

The presence of an α,β-unsaturated carbonyl system in potential precursors or derivatives of this compound makes it susceptible to Michael addition reactions. This type of conjugate addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. scielo.brorganic-chemistry.org The general mechanism involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org

Thio-Michael Addition Reactions

The Thio-Michael addition, the conjugate addition of a thiol to an electron-deficient alkene, is a highly efficient and widely used transformation in synthetic chemistry. nih.gov This reaction can be catalyzed by bases or nucleophiles and often proceeds under mild, solvent-free conditions, yielding the corresponding Michael adducts in high yields. researchgate.netresearchgate.net The reaction is general for a variety of aromatic and aliphatic thiols. researchgate.net The reactivity of the α,β-unsaturated carbonyl compound in a Thio-Michael addition is influenced by the electrophilicity of the β-carbon. nih.gov Computational and chemoassay studies have provided insights into the reaction mechanisms and the factors governing reactivity. nih.gov The formation of carbon-sulfur bonds through this method is crucial in the synthesis of many biologically active compounds. researchgate.net

Table 1: Examples of Thio-Michael Addition Reactions with α,β-Unsaturated Carbonyl Compounds

Michael Acceptor Thiol Catalyst/Conditions Product Yield (%) Reference
Methyl vinyl ketone Thiophenol None, 30°C 4-(Phenylthio)butan-2-one 93 researchgate.net
Methyl vinyl ketone 4-Chlorothiophenol None, 30°C 4-((4-Chlorophenyl)thio)butan-2-one 98 researchgate.net
Methyl vinyl ketone Benzylthiol None, 30°C 4-(Benzylthio)butan-2-one 76 researchgate.net
Cyclohex-2-en-1-one Propane-1-thiol NaHCO3, H2O, rt 3-(Propylthio)cyclohexan-1-one 70 scielo.br
Cyclohex-2-en-1-one Thiophenol NaHCO3, H2O, rt 3-(Phenylthio)cyclohexan-1-one 95 scielo.br

This table presents data for general Thio-Michael additions to illustrate the reaction's scope and efficiency.

Aza-Michael Addition Reactions

The Aza-Michael addition involves the conjugate addition of a nitrogen nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound, leading to the formation of β-amino carbonyl compounds. researchgate.nettandfonline.com These products are valuable intermediates in the synthesis of various nitrogen-containing molecules, including β-amino acids and β-lactam antibiotics. tandfonline.com The reaction can be catalyzed by various catalysts, including Lewis acids like ceric ammonium (B1175870) nitrate, which has been shown to be effective in aqueous media. organic-chemistry.org Organocatalysts, such as those derived from cinchona alkaloids, have also been successfully employed to achieve asymmetric Aza-Michael additions. d-nb.info The choice of catalyst and reaction conditions can influence the chemoselectivity of the reaction, with some methods showing high reactivity for aliphatic amines while aromatic amines remain unreactive. organic-chemistry.org Solvent-free conditions using catalysts like DBU-derived ionic liquids have also been developed, offering an environmentally friendly approach. researchgate.net

Table 2: Catalysts and Conditions for Aza-Michael Addition Reactions

Catalyst Nucleophile Michael Acceptor Solvent Key Features Reference
Ceric Ammonium Nitrate (CAN) Aliphatic Amines α,β-Unsaturated Carbonyls/Nitriles Water Good to excellent yields, mild conditions. organic-chemistry.org
Molecular Iodine Aliphatic and Aromatic Amines α,β-Unsaturated Compounds Dichloromethane Excellent yields, simple workup. tandfonline.com
DBU-derived Ionic Liquid Aliphatic or Aromatic Amines Electron Deficient Alkenes Solvent-free Reusable catalyst, room temperature. researchgate.net
Copper(I) Chloride Aromatic Amines/Aza-heterocycles α,β-Unsaturated Olefins - Highly efficient and mild. acs.org
Water Hyacinth Ash Amines α,β-Unsaturated Carbonyls/Nitriles Solvent-free Low cost, reusable, high yields. researchgate.net

This table summarizes various catalytic systems for the Aza-Michael addition, highlighting the diversity of applicable conditions.

Reductions to Hydroxy Acids and Related Metabolites

The ketone moiety of this compound can be reduced to a hydroxyl group, leading to the formation of Methyl 4-Hydroxy-4-(3-Pyridyl)butanoate. Subsequent hydrolysis of the ester group yields 4-Hydroxy-4-(3-pyridyl)butanoic acid. This hydroxy acid is a known mammalian metabolite of nicotine. acs.orgscbt.com The reduction of the precursor, 4-Oxo-4-(3-pyridyl)butanoic acid, to 4-Hydroxy-4-(3-pyridyl)butanoic acid is a significant metabolic pathway. acs.org In studies involving human subjects, both the keto acid and the hydroxy acid have been quantified in urine. acs.org The reduction can produce two enantiomers, (R)- and (S)-4-Hydroxy-4-(3-pyridyl)butanoic acid. acs.org The synthesis of deuterated standards of these compounds has been crucial for their quantification in biological samples. acs.org For instance, [2,2,3,3,4-D5]hydroxy acid has been synthesized from the corresponding keto acid using sodium borodeuteride (NaBD4) as the reducing agent. acs.org

Table 3: Compounds Related to the Reduction of this compound

Compound Name Molecular Formula PubChem CID Role
This compound C10H11NO3 - Starting Material
4-Oxo-4-(3-pyridyl)butanoic acid C9H9NO3 437 Precursor/Metabolite nih.gov
4-Hydroxy-4-(3-pyridyl)butanoic acid C9H11NO3 438 Reduction Product/Metabolite nih.gov
(S)-4-Hydroxy-4-(3-pyridyl)butanoic acid C9H11NO3 - Enantiomer of Hydroxy Acid acs.org
(R)-4-Hydroxy-4-(3-pyridyl)butanoic acid C9H11NO3 - Enantiomer of Hydroxy Acid acs.org

Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

While specific experimental ¹H NMR data for Methyl 4-Oxo-4-(3-Pyridyl)butanoate is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as 4-Oxo-4-(3-pyridyl)butanoic acid. nih.gov The proton spectrum would exhibit distinct signals for the pyridyl ring protons, the methylene (B1212753) protons of the butanoate chain, and the methyl ester protons.

The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 of the pyridine ring would likely be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The protons at positions 4, 5, and 6 would also show characteristic splitting patterns based on their coupling with neighboring protons. The two methylene groups in the butanoate chain would present as two distinct multiplets, likely in the δ 2.5-3.5 ppm range. The methylene group adjacent to the carbonyl group (C3) would be expected to be more downfield than the methylene group adjacent to the ester group (C2). The methyl protons of the ester group would appear as a sharp singlet, typically around δ 3.7 ppm.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridyl-H2 ~8.9 s
Pyridyl-H6 ~8.6 d
Pyridyl-H5 ~7.9 d
Pyridyl-H4 ~7.4 dd
-OCH₃ ~3.7 s
-CH₂- (C3) ~3.3 t

Note: This is a predicted table based on general principles and data for analogous compounds. Actual experimental values may vary.

Similar to ¹H NMR, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the ketone and the ester would be the most downfield-shifted signals, typically appearing above δ 170 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-155 ppm). The methylene carbons and the methyl carbon of the ester group would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ketone) ~197
C=O (Ester) ~173
Pyridyl-C2 ~154
Pyridyl-C6 ~150
Pyridyl-C4 ~136
Pyridyl-C3' ~130
Pyridyl-C5 ~124
-OCH₃ ~52
-CH₂- (C3) ~35

Note: This is a predicted table based on general principles and data for analogous compounds like 4-Oxo-4-(3-pyridyl)butanoic acid. nih.gov Actual experimental values may vary.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would help to confirm the connectivity of the methylene protons in the butanoate chain and the coupling relationships between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This can help to determine the three-dimensional conformation of the molecule.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS would be used to assess its purity by separating it from any volatile impurities. The mass spectrum obtained would show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern observed upon electron ionization would provide structural information. Key fragmentation pathways would likely involve cleavage of the butanoate chain, such as the loss of the methoxy (B1213986) group (-OCH₃) or the carbomethoxy group (-COOCH₃), and fragmentation of the pyridine ring.

LC-MS is particularly useful for analyzing compounds in complex matrices, such as biological fluids, and for compounds that are not sufficiently volatile for GC-MS. In the context of nicotine (B1678760) metabolism studies, LC-MS methods have been developed for the analysis of related compounds. nih.govacs.org For this compound, an LC-MS method would involve separating the compound from a mixture using liquid chromatography, followed by detection with a mass spectrometer. This technique is highly sensitive and can be used for quantitative analysis in various samples.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectrum of this compound is expected to show distinct bands corresponding to its ester, ketone, and pyridine moieties.

Carbonyl (C=O) Stretching: The molecule possesses two carbonyl groups, which are expected to appear as strong, distinct bands in the IR spectrum. The ester carbonyl stretch is typically found around 1735-1750 cm⁻¹. The ketone carbonyl, being conjugated with the pyridine ring, would absorb at a lower frequency, likely in the range of 1680-1700 cm⁻¹.

C-O Stretching: The C-O single bond stretches of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

Aromatic Ring Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂-) groups of the butanoate chain will show stretching vibrations in the 2850-2960 cm⁻¹ range.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds of the aromatic ring and the C-C backbone.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Type of Vibration
Ester C=O1735 - 1750Stretching
Ketone C=O1680 - 1700Stretching
Pyridine C=C, C=N1400 - 1600Ring Stretching
Ester C-O1100 - 1300Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, specifically identifying its chromophores—the parts of the molecule that absorb light. The primary chromophores in this compound are the pyridine ring and the aryl ketone system.

The conjugated system formed by the pyridine ring and the adjacent carbonyl group is expected to give rise to strong π → π* transitions in the UV region. Studies involving similar compounds, where HPLC with UV detection was used, often monitor at wavelengths around 254 nm, suggesting significant absorbance in this area. acs.org A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also expected at a longer wavelength, but may be obscured by the more intense π → π* band. The precise position and intensity of these absorption bands can be influenced by solvent polarity.

X-ray Diffraction Analysis for Solid-State Structure and Conformation

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs into a crystal lattice.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. If such an analysis were performed, it would provide invaluable information on:

The planarity of the pyridine ring and its orientation relative to the ketone.

The conformation of the flexible butanoate side chain.

The nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure.

For related but different molecules, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, X-ray studies have revealed detailed information about their molecular conformation and hydrogen bonding networks. researchgate.net A similar analysis of the title compound would complete its structural characterization.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Modeling of Electronic Structure

Quantum chemical modeling serves as the bedrock for understanding the electronic architecture of Methyl 4-Oxo-4-(3-Pyridyl)butanoate. By employing various theoretical methods, it is possible to map the electron distribution and energy levels within the molecule, which are crucial determinants of its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. The B3LYP hybrid functional, in particular, is noted for its accuracy in calculating quantum properties such as the HOMO-LUMO energy gap. nih.gov DFT studies on related structures, such as methyl butanoate and various ketones, have demonstrated the utility of this method in understanding molecular interactions and stability. matec-conferences.orgacs.org For instance, DFT calculations have been successfully used to study the adsorption of methyl butanoate on catalyst surfaces and to investigate tautomerization in pyrone structures. matec-conferences.orgscifiniti.com The inclusion of a ketone group in a molecule has been shown to have a significant impact on reducing the HOMO-LUMO energy gap. nih.gov While specific B3LYP or LSDA calculations for this compound are not extensively documented in publicly available literature, the principles from studies on similar compounds suggest that such calculations would provide valuable information on its electronic structure.

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, though less detailed, picture of a molecule's electronic structure compared to more advanced methods. nih.gov These calculations have been applied to the study of nicotinic acid, a structurally related compound, to analyze its vibrational spectra. researchgate.net Studies on the thermal decomposition of methyl butanoate have also utilized ab initio approaches to explore reaction pathways. researchgate.netnih.gov While often used as a starting point, HF calculations can be computationally intensive for larger molecules. They form the basis for more sophisticated methods that account for electron correlation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.net In molecules containing aromatic rings and carbonyl groups, the HOMO and LUMO are often delocalized over these functional groups. rsc.org For this compound, the pyridyl ring and the ketone group would be the primary sites for the HOMO and LUMO orbitals. Theoretical studies on similar donor-acceptor systems show that the geometry, such as the dihedral angle between donor and acceptor moieties, can predominantly influence the HOMO energy level. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Representative Molecular Orbital Properties

This table illustrates the type of data obtained from molecular orbital analysis. The values are hypothetical and serve as an example of what a computational study would yield for this compound.

ParameterRepresentative Value (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap4.5

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a theoretical basis for experimental observations.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts

This table provides a hypothetical representation of predicted ¹³C NMR chemical shifts for this compound, based on computational models. Actual experimental values may vary.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ketone)~195
C=O (Ester)~170
Pyridyl C2~150
Pyridyl C3~135
Pyridyl C4~125
Pyridyl C5~123
Pyridyl C6~152
CH₂ (alpha to ketone)~35
CH₂ (beta to ketone)~30
O-CH₃~52

Computational modeling can predict the vibrational frequencies and intensities that correspond to infrared (IR) and Raman spectra. DFT calculations, often using the B3LYP functional, have been effectively used to reproduce experimental IR and Raman spectra for complex organic molecules, including those with structures similar to this compound. scifiniti.comresearchgate.net For nicotinic acid, theoretical calculations have helped in the assignment of vibrational bands observed in experimental spectra. researchgate.net A similar approach for this compound would allow for the assignment of vibrational modes associated with the pyridyl ring, the ketone, and the ester functional groups.

Simulated Electronic Absorption Spectra (UV-Vis)

There are no published studies presenting the simulated electronic absorption spectra (UV-Vis) for this compound. Such simulations, typically performed using Time-Dependent Density Functional Theory (TD-DFT), would provide valuable insights into the electronic transitions of the molecule and predict the wavelengths at which it absorbs light. This information is crucial for understanding its photochemical properties and for spectroscopic identification.

Reaction Mechanism Studies through Computational Methods

Detailed computational investigations into the reaction mechanisms involving this compound have not been reported. Such studies are essential for understanding its reactivity, potential metabolic pathways, and for the design of synthetic routes.

Transition State Characterization

No information is available regarding the computational characterization of transition states for reactions involving this compound. The identification and analysis of transition state structures are fundamental to determining reaction kinetics and mechanisms.

Energy Profiles of Key Transformations

Similarly, the energy profiles for key chemical transformations of this compound have not been computationally mapped. These profiles would illustrate the energy changes along a reaction coordinate, identifying intermediates and the activation energies required for reactions to occur.

Investigation of Stereochemical Outcomes

There is no available research on the computational investigation of stereochemical outcomes of reactions involving this compound. For chiral molecules, or reactions that can produce chiral centers, computational methods are invaluable for predicting which stereoisomer is likely to be favored.

Prediction of Advanced Molecular Properties

The prediction of advanced molecular properties through computational means provides a deeper understanding of a molecule's behavior in various environments. However, specific data for this compound is not present in the literature.

Non-linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules like this compound are of significant interest for their potential applications in photonics and optoelectronics. nih.gov Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool to predict and understand the NLO response of such compounds. The key parameters that quantify the NLO properties are the electric dipole moment (μ), the mean polarizability (α), and the first hyperpolarizability (β).

CompoundDipole Moment (μ) (Debye)Mean Polarizability (⟨α⟩) (esu)First Hyperpolarizability (β) (esu)
Urea (B33335) (Reference)1.37-0.371 × 10⁻³⁰
N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS)---
2-chloroimidazo[1,2-a]pyridine derivative---

Aromaticity Indices and Delocalization Effects (e.g., HOMA)

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic molecules with a specific number of delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. nih.gov It is calculated based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively.

For this compound, the aromaticity of the pyridine (B92270) ring is a key feature. Theoretical studies on pyridine and its derivatives have extensively used the HOMA index to quantify the aromatic character. researchgate.netrsc.org The aromaticity of the pyridine ring in the target molecule is expected to be slightly modulated by the 4-oxo-butanoate substituent. The electron-withdrawing nature of the keto group can influence the electron delocalization within the pyridine ring.

In addition to HOMA, other indices such as the Nucleus-Independent Chemical Shift (NICS) and the Para-Delocalization Index (PDI) are also employed to assess aromaticity and electron delocalization. These computational tools provide a comprehensive picture of the electronic structure. For instance, a benchmark study on benzene (B151609) and pyridine derivatives has shown that different DFT functionals can provide varying aromaticity index values, highlighting the importance of the chosen computational method. researchgate.netrsc.org

Below is a table with representative HOMA values for benzene and pyridine, which serve as benchmarks for the aromaticity of the pyridine ring in this compound.

CompoundHOMA Index
Benzene~1.00
Pyridine~0.97

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes. nih.govmdpi.com For a flexible molecule like this compound, which possesses several rotatable single bonds in its butanoate chain, MD simulations can provide a detailed map of its conformational landscape.

The conformational landscape describes the different spatial arrangements (conformers) a molecule can adopt and the energy barriers between them. Understanding this landscape is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. MD simulations achieve this by solving Newton's equations of motion for the atoms in the molecule over time, allowing for the exploration of various conformational states. nih.gov

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent like water or in a vacuum) and allowing it to move and change its shape over a period of time, often on the nanosecond to microsecond timescale. From the resulting trajectory, one can identify the most stable conformers, the pathways of transition between them, and the relative populations of different conformational states at a given temperature. This information is invaluable for understanding the molecule's flexibility and its interactions with other molecules. While specific MD simulation data for this compound is not available, the general methodology is widely applied to study the conformational flexibility of drug-like molecules and other organic compounds. nih.gov

Broader Academic Implications and Future Research Directions

The chemical compound Methyl 4-Oxo-4-(3-Pyridyl)butanoate, with its distinct structural features, holds significant potential for broader applications in science. The presence of a pyridine (B92270) ring, a ketone, and an ester functional group within a flexible butane (B89635) chain makes it a versatile building block for creating more complex molecules. This section explores the strategic applications and future research avenues for this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-Oxo-4-(3-Pyridyl)butanoate, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is typically synthesized via multi-step reactions. A common method involves condensation of 3-pyridinecarboxaldehyde with methyl acrylate, followed by hydrolysis and subsequent esterification (). Optimization includes:

  • Temperature control : Elevated temperatures (70–90°C) improve reaction rates but may increase side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) can accelerate condensation steps.
  • Purification : Column chromatography or recrystallization ensures ≥95% purity ( ).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Answer :

  • ¹H/¹³C NMR : Identify protons adjacent to the pyridyl group (δ 8.5–9.0 ppm for aromatic H) and the ketone carbonyl (δ 200–210 ppm for ¹³C).
  • IR Spectroscopy : Strong C=O stretches (1700–1750 cm⁻¹) confirm ester and ketone functionalities.
  • Mass Spectrometry : Molecular ion peaks at m/z 207.23 (neutral mass) validate the molecular formula ( ).

Advanced Research Questions

Q. How do metabolic pathways involving this compound differ between bacterial and mammalian systems, and what implications does this have for toxicology studies?

  • Answer :

  • Bacterial Systems : In Pseudomonas sp., the enzyme EC 1.2.1.83 (3-succinoylsemialdehyde-pyridine dehydrogenase) catalyzes its formation during nicotine degradation, producing NADPH ( ).

  • Mammalian Systems : Mice (M. musculus) lack this enzyme, leading to alternative metabolic fates (e.g., Phase I oxidation or conjugation) ( ).

  • Implications : Cross-species metabolic discrepancies necessitate careful model selection for toxicology. Bacterial models are ideal for pathway elucidation, while mammalian studies require metabolite profiling ( ).

    Organism Key Enzyme Pathway Association
    Pseudomonas sp.EC 1.2.1.83Nicotine degradation II/III
    M. musculusNot presentAlternative Phase I/II metabolism

Q. How can researchers address contradictions in reported enzymatic activity data for this compound across studies?

  • Answer : Contradictions often arise from:

  • Species-specific enzyme expression : Validate enzyme presence via genomic databases (e.g., BioCyc) before experimental design ( ).
  • Assay conditions : Standardize pH (7.4 for mammalian, 6.5–7.0 for bacterial) and cofactors (NADP+ for dehydrogenases).
  • Data normalization : Use internal standards (e.g., stable isotope-labeled analogs) in LC-MS workflows to control for extraction efficiency ( ).

Q. What strategies are effective for synthesizing derivatives of this compound to enhance bioactivity?

  • Answer :

  • Nucleophilic substitution : Replace the methyl ester with amines (e.g., benzylamine) under basic conditions to form amide derivatives.
  • Reduction : Use NaBH₄ to reduce the ketone to a hydroxyl group, altering polarity and H-bonding capacity ().
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the pyridyl ring for targeted receptor interactions ( ).

Methodological Guidance

Q. What analytical workflows are recommended for quantifying this compound in complex biological matrices?

  • Answer :

  • Sample preparation : Solid-phase extraction (C18 columns) removes interfering lipids/proteins.
  • Chromatography : Reverse-phase HPLC (C18 column, 5 µm, 150 mm) with a gradient of 0.1% formic acid in acetonitrile/water.
  • Detection : Triple quadrupole MS/MS in MRM mode (m/z 207.23 → 121.05 for quantification) ensures specificity ( ).

Q. How can computational modeling aid in predicting the reactivity of this compound with biological targets?

  • Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with NADPH-dependent enzymes (e.g., EC 1.2.1.83). Focus on the pyridyl ring’s π-stacking and ketone’s hydrogen bonding ( ).
  • DFT calculations : Calculate electrostatic potential maps to predict nucleophilic attack sites (e.g., ketone carbon) ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.